molecular formula C28H27FN4O3 B11307672 N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11307672
M. Wt: 486.5 g/mol
InChI Key: WXDAJEONUMSWHP-UHFFFAOYSA-N
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Description

N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The starting materials may include 2-ethyl-6-methylaniline, 4-fluorobenzylamine, and quinoxaline derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is studied for its potential as a building block for more complex molecules and its reactivity in various chemical transformations.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. This could include its use as a drug candidate for treating various diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide include other quinoxaline derivatives, such as:

  • 2,3-Dihydroquinoxaline
  • 2-Phenylquinoxaline
  • 2-Methylquinoxaline

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both fluorobenzyl and ethyl-methylphenyl groups. These structural features may confer unique biological activities and chemical reactivity compared to other quinoxaline derivatives.

Properties

Molecular Formula

C28H27FN4O3

Molecular Weight

486.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C28H27FN4O3/c1-4-21-9-7-8-18(2)26(21)31-25(35)17-33-24-11-6-5-10-23(24)30-27(28(33)36)32(19(3)34)16-20-12-14-22(29)15-13-20/h5-15H,4,16-17H2,1-3H3,(H,31,35)

InChI Key

WXDAJEONUMSWHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=C(C=C4)F)C(=O)C)C

Origin of Product

United States

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